molecular formula C25H27ClN4O4S2 B2725351 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215628-18-4

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2725351
CAS No.: 1215628-18-4
M. Wt: 547.09
InChI Key: BPUYOAJNPZHMNA-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H27ClN4O4S2 and its molecular weight is 547.09. The purity is usually 95%.
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Biological Activity

The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Dihydroisoquinoline moiety : Known for its biological significance in various pharmacological activities.
  • Sulfonyl group : Often involved in the formation of covalent bonds with proteins.
  • Thieno[2,3-c]pyridine framework : Associated with diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the hydrophobic interactions provided by the thieno-pyridine structure can modulate protein functions. This interaction can lead to alterations in cellular signaling pathways and gene expression.

Anticancer Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies : Compounds related to this structure have shown antiproliferative effects against various cancer cell lines including HepG2 (liver cancer), U251 (brain cancer), and A549 (lung cancer) cells .
  • Mechanism : These compounds often inhibit tubulin polymerization, disrupt microtubule networks, and induce apoptosis through upregulation of apoptotic markers such as cleaved PARP-1 and caspase-3 .

Anti-inflammatory Effects

Research has suggested that compounds containing the thieno-pyridine structure may exhibit anti-inflammatory properties by modulating pathways involved in lipid metabolism and inflammatory responses. For example:

  • PPARδ interaction : Compounds similar to this one have been shown to influence the peroxisome proliferator-activated receptor delta (PPARδ), which plays a critical role in regulating inflammation .

Case Studies

StudyFindings
Study 1 A derivative exhibited significant inhibition of tumor growth in a HepG2 xenograft model without apparent toxicity .
Study 2 The compound demonstrated selective inhibition against specific kinases involved in cancer progression .
Study 3 Inhibition of α-glucosidase was observed, suggesting potential applications in diabetes management .

Properties

IUPAC Name

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S2.ClH/c1-28-12-11-20-21(15-28)34-25(22(20)23(26)30)27-24(31)17-6-8-19(9-7-17)35(32,33)29-13-10-16-4-2-3-5-18(16)14-29;/h2-9H,10-15H2,1H3,(H2,26,30)(H,27,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUYOAJNPZHMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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